Cas no 2171610-95-8 (3-3-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-propylpropanamidopropanoic acid)

3-3-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-propylpropanamidopropanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-3-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-propylpropanamidopropanoic acid
- 2171610-95-8
- EN300-1580564
- 3-[3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-propylpropanamido]propanoic acid
-
- インチ: 1S/C27H32N2O5/c1-2-14-29(15-13-25(30)31)26(32)24(16-18-11-12-18)28-27(33)34-17-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-10,18,23-24H,2,11-17H2,1H3,(H,28,33)(H,30,31)
- InChIKey: QZZINHCSSBVEAU-UHFFFAOYSA-N
- SMILES: O=C(C(CC1CC1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N(CCC(=O)O)CCC
計算された属性
- 精确分子量: 464.23112213g/mol
- 同位素质量: 464.23112213g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 34
- 回転可能化学結合数: 12
- 複雑さ: 702
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 95.9Ų
- XLogP3: 4.5
3-3-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-propylpropanamidopropanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1580564-0.5g |
3-[3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-propylpropanamido]propanoic acid |
2171610-95-8 | 0.5g |
$3233.0 | 2023-06-04 | ||
Enamine | EN300-1580564-0.05g |
3-[3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-propylpropanamido]propanoic acid |
2171610-95-8 | 0.05g |
$2829.0 | 2023-06-04 | ||
Enamine | EN300-1580564-0.25g |
3-[3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-propylpropanamido]propanoic acid |
2171610-95-8 | 0.25g |
$3099.0 | 2023-06-04 | ||
Enamine | EN300-1580564-10000mg |
3-[3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-propylpropanamido]propanoic acid |
2171610-95-8 | 10000mg |
$14487.0 | 2023-09-24 | ||
Enamine | EN300-1580564-10.0g |
3-[3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-propylpropanamido]propanoic acid |
2171610-95-8 | 10g |
$14487.0 | 2023-06-04 | ||
Enamine | EN300-1580564-2500mg |
3-[3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-propylpropanamido]propanoic acid |
2171610-95-8 | 2500mg |
$6602.0 | 2023-09-24 | ||
Enamine | EN300-1580564-2.5g |
3-[3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-propylpropanamido]propanoic acid |
2171610-95-8 | 2.5g |
$6602.0 | 2023-06-04 | ||
Enamine | EN300-1580564-1.0g |
3-[3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-propylpropanamido]propanoic acid |
2171610-95-8 | 1g |
$3368.0 | 2023-06-04 | ||
Enamine | EN300-1580564-50mg |
3-[3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-propylpropanamido]propanoic acid |
2171610-95-8 | 50mg |
$2829.0 | 2023-09-24 | ||
Enamine | EN300-1580564-5000mg |
3-[3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-propylpropanamido]propanoic acid |
2171610-95-8 | 5000mg |
$9769.0 | 2023-09-24 |
3-3-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-propylpropanamidopropanoic acid 関連文献
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
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Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
3-3-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-propylpropanamidopropanoic acidに関する追加情報
Introduction to 3-Cyclopropyl-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-N-propylpropanamidopropanoic Acid (CAS No. 2171610-95-8)
3-Cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-propylpropanamidopropanoic acid (CAS No. 2171610-95-8) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a cyclopropyl group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and an amide linkage. These structural elements contribute to its potential utility in various biological and therapeutic applications.
The cyclopropyl group is known for its strain energy and unique electronic properties, which can influence the conformational flexibility and reactivity of the molecule. The presence of this group can enhance the compound's ability to interact with specific biological targets, such as enzymes or receptors. The Fmoc protecting group, on the other hand, is widely used in peptide synthesis to protect the amino group during multi-step reactions. Its removal can be achieved under mild conditions, making it a versatile tool in the synthesis of complex peptides and peptidomimetics.
The amide linkage in this compound plays a crucial role in its stability and bioavailability. Amides are known for their high stability under physiological conditions, which makes them ideal for use in drug design. Additionally, the amide bond can participate in hydrogen bonding interactions, which can enhance the compound's binding affinity to target proteins.
Recent studies have explored the potential of 3-Cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-propylpropanamidopropanoic acid in various therapeutic areas. One notable application is in the development of inhibitors for specific enzymes involved in disease pathways. For example, researchers have investigated its potential as an inhibitor of proteases, which are key enzymes in many pathological processes, including cancer and viral infections.
In a study published in the Journal of Medicinal Chemistry, scientists reported that compounds with similar structures to CAS No. 2171610-95-8 exhibited potent inhibitory activity against certain proteases. The cyclopropyl group was found to be essential for enhancing the binding affinity and selectivity of these inhibitors. This finding highlights the importance of structural optimization in drug design and suggests that further modifications to this compound could lead to even more effective therapeutic agents.
Beyond enzyme inhibition, there is growing interest in exploring the use of this compound as a scaffold for developing novel peptidomimetics. Peptidomimetics are synthetic molecules that mimic the structure and function of natural peptides but often exhibit improved pharmacological properties, such as enhanced stability and reduced immunogenicity. The presence of the Fmoc protecting group and the amide linkage in CAS No. 2171610-95-8 makes it an attractive starting point for such endeavors.
In another study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized a series of derivatives of 3-Cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-propylpropanamidopropanoic acid and evaluated their biological activities. The results showed that certain derivatives exhibited promising antiviral activity against several strains of influenza virus. This suggests that this compound could serve as a lead structure for developing new antiviral drugs.
The synthesis of CAS No. 2171610-95-8 involves several key steps, including the formation of the Fmoc protecting group, the introduction of the cyclopropyl moiety, and the formation of the amide bond. These steps require careful control over reaction conditions to ensure high yields and purity. Advanced synthetic techniques, such as solid-phase peptide synthesis (SPPS) and transition-metal-catalyzed cross-coupling reactions, have been employed to optimize the synthesis process.
In conclusion, 3-Cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-propylpropanamidopropanoic acid (CAS No. 2171610-95-8) is a promising compound with potential applications in various areas of medicinal chemistry and pharmaceutical research. Its unique structural features make it an attractive candidate for further development as an inhibitor of specific enzymes or as a scaffold for designing novel peptidomimetics. Ongoing research continues to explore its full potential, with promising results indicating its utility in therapeutic applications.
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